Equivalent Survival with Significantly Reduced Febrile Neutropenia: UFT/LV vs. IV 5-FU/LV in Metastatic Colorectal Cancer
In a pivotal phase III randomized trial (n=816) comparing oral UFT/LV (300 mg/m²/d) with intravenous bolus 5-FU/LV (425 mg/m²/d) for first-line treatment of metastatic colorectal cancer, UFT/LV demonstrated equivalent survival (median 12.4 vs. 13.4 months; HR 0.964; P=0.630) while significantly reducing key toxicities [1]. Notably, febrile neutropenia occurred in <1% of UFT/LV patients versus ~9% in the 5-FU/LV arm (P<0.001) [1].
| Evidence Dimension | Incidence of Febrile Neutropenia (Safety) |
|---|---|
| Target Compound Data | <1% |
| Comparator Or Baseline | IV 5-FU/LV: ~9% |
| Quantified Difference | ~8 percentage point absolute reduction (P<0.001) |
| Conditions | Phase III RCT; n=816; previously untreated metastatic CRC; UFT 300 mg/m²/d + LV 75-90 mg/d vs. 5-FU 425 mg/m²/d + LV 20 mg/m²/d |
Why This Matters
This data directly supports UFT/LV selection over IV 5-FU/LV when minimizing life-threatening neutropenic complications is a clinical or trial priority, without compromising survival.
- [1] Douillard JY, Hoff PM, Skillings JR, Eisenberg P, Davidson N, Harper P, et al. Multicenter phase III study of uracil/tegafur and oral leucovorin versus fluorouracil and leucovorin in patients with previously untreated metastatic colorectal cancer. J Clin Oncol. 2002;20(17):3605-16. View Source
